Furo[2,3-d]pyridazin-4-ol
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Overview
Description
Furo[2,3-d]pyridazin-4-ol is a heterocyclic compound that contains a fused furan and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-d]pyridazin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with furan-based compounds under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]pyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Furo[2,3-d]pyridazin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Furo[2,3-d]pyridazin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A similar compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
Furo[3,4-c]pyridine: Another fused heterocyclic compound with a different ring fusion pattern
Uniqueness
Furo[2,3-d]pyridazin-4-ol is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4N2O2 |
---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
5H-furo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C6H4N2O2/c9-6-4-1-2-10-5(4)3-7-8-6/h1-3H,(H,8,9) |
InChI Key |
UCNRPUQVGPKREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
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